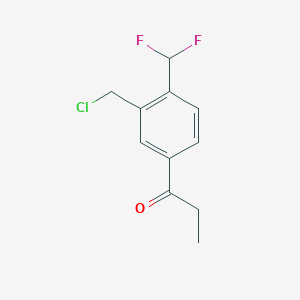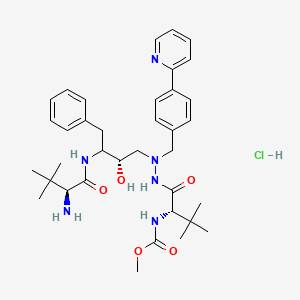
AtazanavirN13-descarboxymethyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
AtazanavirN13-descarboxymethyl is a derivative of atazanavir, a protease inhibitor used in the treatment of HIV-1 infection.
準備方法
The synthesis of AtazanavirN13-descarboxymethyl involves several steps. One common method uses DEPBT as a condensing agent. The reaction involves 1-[4-(pyridine-2-yl)-phenyl]-4(S)-hydroxy-5(S)-2,5-diamino-6-phenyl-2-azahexane reacting with N-methoxycarbonyl-L-tertiary leucine in an organic solvent . This method is preferred due to its high yield, safety, and environmental friendliness compared to traditional methods that use more toxic and expensive reagents .
化学反応の分析
AtazanavirN13-descarboxymethyl undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
科学的研究の応用
AtazanavirN13-descarboxymethyl has several applications in scientific research:
Pharmaceutical Research: It is used to study the structure-activity relationship of protease inhibitors, optimize drug development, and understand resistance mechanisms.
Analytical Chemistry: The compound is used for identifying and quantifying protease inhibitors in various samples.
Biological Studies: It helps in understanding the biological effects of protease inhibitors and their potential therapeutic applications.
作用機序
AtazanavirN13-descarboxymethyl exerts its effects by selectively inhibiting the virus-specific processing of viral Gag and Gag-Pol polyproteins in HIV-1 infected cells. It binds to the active site of HIV-1 protease, preventing the formation of mature virions . This mechanism is similar to that of atazanavir, but the removal of the carboxymethyl group may affect its binding affinity and specificity .
類似化合物との比較
AtazanavirN13-descarboxymethyl is unique due to the removal of the carboxymethyl group from the N13 position. Similar compounds include:
Atazanavir: The parent compound, used as a protease inhibitor in HIV treatment.
Darunavir: Another protease inhibitor with a different chemical structure but similar therapeutic use.
Ritonavir: Often used in combination with other protease inhibitors to enhance their efficacy. The uniqueness of this compound lies in its modified structure, which may offer different pharmacokinetic and pharmacodynamic properties.
特性
分子式 |
C36H51ClN6O5 |
|---|---|
分子量 |
683.3 g/mol |
IUPAC名 |
methyl N-[(2S)-1-[2-[(2S)-3-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]-2-hydroxy-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate;hydrochloride |
InChI |
InChI=1S/C36H50N6O5.ClH/c1-35(2,3)30(37)32(44)39-28(21-24-13-9-8-10-14-24)29(43)23-42(41-33(45)31(36(4,5)6)40-34(46)47-7)22-25-16-18-26(19-17-25)27-15-11-12-20-38-27;/h8-20,28-31,43H,21-23,37H2,1-7H3,(H,39,44)(H,40,46)(H,41,45);1H/t28?,29-,30+,31+;/m0./s1 |
InChIキー |
WALCMJGWDGOBQV-DBVAGWDJSA-N |
異性体SMILES |
CC(C)(C)[C@@H](C(=O)NC(CC1=CC=CC=C1)[C@H](CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)[C@H](C(C)(C)C)NC(=O)OC)O)N.Cl |
正規SMILES |
CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


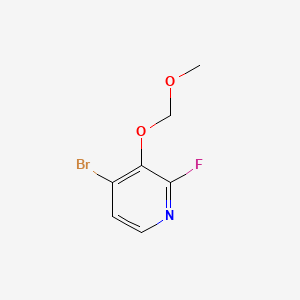
![N-[3-(Benzyloxy)phenyl]-2-cyanoacetamide](/img/structure/B14073175.png)

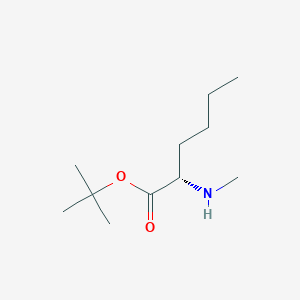
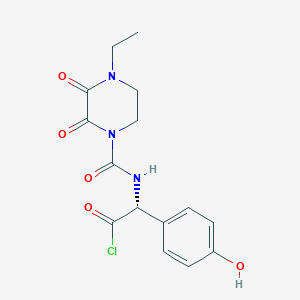

![1,3-Pyrrolidinedicarboxylic acid, 4-[(2-chloro-6,7-diMethoxy-4-quinazolinyl)aMino]-, 1-(1,1-diMethylethyl) 3-ethyl ester, (3R,4S)-rel-](/img/structure/B14073214.png)
![(1S, 5R)-1-Hydroxymethyl-2-aza-bicyclo[3.1.0]hexane-2-carboxylic acid tert-butyl ester](/img/structure/B14073219.png)
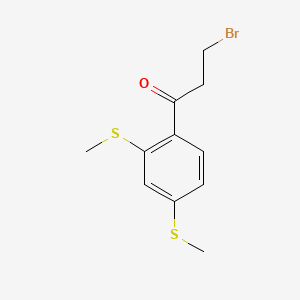


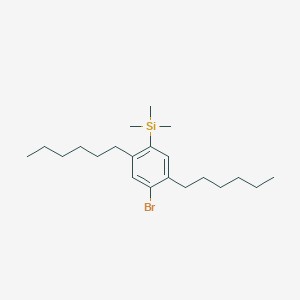
![Ethanol, 2-[(2,6-dimethylphenyl)amino]-](/img/structure/B14073243.png)
